

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline chemical structure and properties

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Compound of Interest

Compound Name: 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Cat. No.: B1304774

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An In-Depth Technical Guide to 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **5-Fluoro-2-(1H-imidazol-1-yl)aniline**. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fluorinated imidazole-containing compounds. While specific biological data for this exact molecule is limited in publicly available literature, this guide extrapolates potential areas of interest based on the activities of structurally related compounds.

Chemical Structure and Properties

5-Fluoro-2-(1H-imidazol-1-yl)aniline is a heterocyclic aromatic amine. The structure consists of an aniline ring substituted with a fluorine atom at the 5-position and an imidazole ring linked via a nitrogen atom at the 2-position.

Chemical Structure:

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Table 1: Chemical Identifiers and Basic Properties

| Identifier/Property | Value |
|---------------------|---|
| IUPAC Name | 5-Fluoro-2-(1H-imidazol-1-yl)aniline[1][2] |
| Synonyms | 1-(2-Amino-4-fluorophenyl)-1H-imidazole, 5-fluoro-2-(1H-imidazol-1-yl)phenylamine |
| CAS Number | 251649-52-2[1][2] |
| Molecular Formula | C ₉ H ₈ FN ₃ [1][2][3] |
| Molecular Weight | 177.18 g/mol [3] |
| Physical Form | Solid |

Table 2: Physicochemical Properties

| Property | Value |
|---------------|--------------|
| Boiling Point | 126-128 °C |
| Melting Point | Not reported |
| Solubility | Not reported |
| pKa | Not reported |
| Density | Not reported |

Note: Experimental data for melting point, solubility, pKa, and density are not readily available in the public domain.

Synthesis

The primary synthetic route to **5-Fluoro-2-(1H-imidazol-1-yl)aniline** involves the reduction of the corresponding nitro compound, 1-(4-fluoro-2-nitrophenyl)imidazole.^{[3][4]}

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Figure 1: General synthetic workflow for **5-Fluoro-2-(1H-imidazol-1-yl)aniline**.

Experimental Protocol: Reduction of 1-(4-fluoro-2-nitrophenyl)imidazole using Tin(II) Chloride

This protocol is a representative method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.^{[5][6]}

Materials:

- 1-(4-fluoro-2-nitrophenyl)imidazole
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO_3)

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 1-(4-fluoro-2-nitrophenyl)imidazole in ethanol.
- Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.
- Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.
- Heat the reaction mixture at reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield **5-Fluoro-2-(1H-imidazol-1-yl)aniline**.

Spectroscopic Characterization

Specific spectroscopic data for **5-Fluoro-2-(1H-imidazol-1-yl)aniline** is not widely available. Below are the expected characteristic signals based on the analysis of its structural components.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |
|---------------------------|--|
| ^1H NMR | Aromatic protons on the aniline and imidazole rings. The aniline protons will show splitting patterns influenced by the fluorine and imidazole substituents. The imidazole protons will appear as distinct singlets or doublets. The $-\text{NH}_2$ protons will appear as a broad singlet. |
| ^{13}C NMR | Carbon signals for the aniline and imidazole rings. The carbon attached to the fluorine atom will show a characteristic C-F coupling. |
| FTIR (cm^{-1}) | N-H stretching of the primary amine (around $3300\text{--}3500\text{ cm}^{-1}$), C-H stretching of the aromatic rings (around $3000\text{--}3100\text{ cm}^{-1}$), C=C and C=N stretching in the aromatic rings (around $1400\text{--}1600\text{ cm}^{-1}$), and C-F stretching (around $1000\text{--}1300\text{ cm}^{-1}$). |
| Mass Spec (m/z) | The molecular ion peak $[\text{M}]^+$ is expected at approximately 177.07. |

Potential Biological Activity and Applications in Drug Development

While there is a lack of specific biological data for **5-Fluoro-2-(1H-imidazol-1-yl)aniline**, the imidazole and fluorinated aniline moieties are present in numerous biologically active compounds. This suggests that this molecule could be a valuable scaffold for drug discovery.

Potential Areas of Interest:

- **Anticancer Activity:** Many imidazole derivatives have demonstrated potent anticancer properties.^[1] The fluorine atom can enhance metabolic stability and binding affinity to target proteins, potentially leading to improved efficacy.
- **Antimicrobial and Antifungal Activity:** The imidazole ring is a core component of many antifungal and antimicrobial agents.^[7] Fluorination can also contribute to enhanced

antimicrobial potency.

- **Enzyme Inhibition:** Imidazole-containing compounds are known to act as inhibitors for various enzymes. For instance, some derivatives have shown inhibitory activity against S-nitrosogluthathione reductase (GSNOR), which is a potential target for the treatment of respiratory diseases like COPD.

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Figure 2: Potential therapeutic applications based on structural motifs.

Conclusion

5-Fluoro-2-(1H-imidazol-1-yl)aniline is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery programs. The presence of both a fluorinated aniline and an imidazole moiety suggests a high potential for biological activity. Further research is warranted to fully elucidate its spectroscopic characteristics, and to explore its efficacy in various therapeutic areas, including oncology and infectious diseases. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

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